

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in catalytic hydrosilylation reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
Cat. No.:	B1214589

[Get Quote](#)

Application Notes and Protocols: Platinum-Catalyzed Hydrosilylation Reactions

Topic: Catalytic Hydrosilylation Reactions Utilizing Platinum-1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane Catalyst Systems

Audience: Researchers, scientists, and drug development professionals.

Note: The compound **1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane**, as specified in the query, is not commonly employed as a catalyst or ligand in catalytic hydrosilylation. The widely used and industrially significant catalyst for this reaction is Karstedt's catalyst.^[1] This catalyst is a platinum(0) complex with 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane as a ligand.^{[1][2]} These application notes will, therefore, focus on the applications of this pertinent and widely utilized catalytic system.

Introduction

Hydrosilylation is a cornerstone of organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, most commonly a carbon-carbon double or triple bond. This reaction is of paramount importance for the synthesis of a vast array of organosilicon compounds and for cross-linking silicone polymers.^{[3][4]} While thermodynamically favorable, the reaction requires a catalyst to proceed at a practical rate.^[1]

Platinum-based catalysts, particularly Karstedt's catalyst, are highly efficient and widely used for this purpose due to their high activity and selectivity.[\[1\]](#)[\[2\]](#)

Karstedt's catalyst is a platinum(0) complex stabilized by 1,1,3,3-tetramethyl-1,3-divinyldisiloxane.[\[1\]](#)[\[2\]](#) It is typically used as a solution and is known for promoting rapid curing at low temperatures.[\[5\]](#) This document provides an overview of the applications of Karstedt's catalyst in the hydrosilylation of alkenes and alkynes, including quantitative data, detailed experimental protocols, and mechanistic diagrams.

Catalytic Hydrosilylation of Alkenes

The hydrosilylation of alkenes is a widely used method for the formation of silicon-carbon bonds and is a key process in the silicone industry.[\[1\]](#) The reaction typically proceeds with anti-Markovnikov selectivity, where the silicon atom adds to the terminal carbon of a terminal alkene.

Quantitative Data for Alkene Hydrosilylation

Alkene	Silane	Catalyst Loading (mol% Pt)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference(s)
1-Octene	Dimethoxymethylsilane	Not Specified	Toluene	70	3	86	[6]
1-Octene	Triethoxysilane	1	Toluene	23	Not Specified	>98	[7]
1-Octene	HSiMe(O SiMe ₃) ₂	0.004	Neat	23	0.25	>98	[8]
Styrene	Dimethylphenylsilane	Not Specified	Not Specified	20	1.17	90	[9]
1,3-Divinyl-1,1,3,3-tetramethylsilyldisiloxane	Dimethylphenylsilane	Not Specified	Not Specified	20	1.25	87	[9]
Vinyldimethylphenylphenylsilane	Dimethylphenylsilane	Not Specified	Not Specified	20	1.17	83	[9]

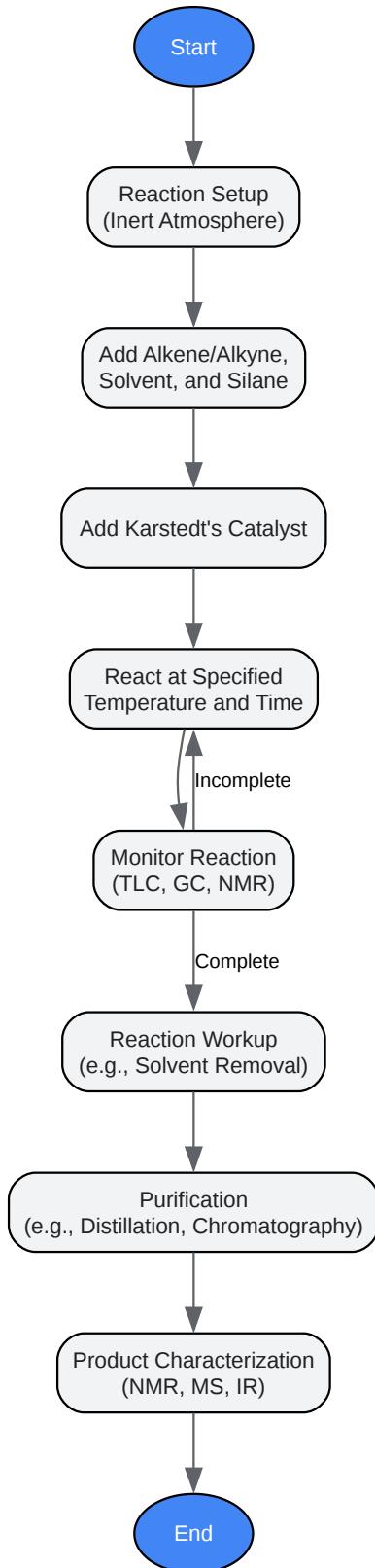
Catalytic Hydrosilylation of Alkynes

The hydrosilylation of alkynes provides a direct and atom-economical route to vinylsilanes, which are versatile intermediates in organic synthesis. The regioselectivity of the reaction (α -vs. β -addition) and the stereoselectivity (cis- vs. trans-addition for the β -isomer) are influenced by the catalyst, substrate, and reaction conditions. Platinum catalysts typically favor the formation of the β -(E)-isomer via a syn-addition.

Quantitative Data for Alkyne Hydrosilylation

Alkyne	Silane	Catalyst			Temperature (°C)	Time (h)	Product(s)	Yield (%)	Reference(s)
		st	Loadin	Solven					
		g (mol%)							
		Pt)							
Diphenylacetylene	Triethylsilane	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Et ₃ Si(Ph)C=CH	Not Specified	[10]
1-Heptyne	Tetramethylsiloxane	Not Specified	Not Specified	Room Temp	Not Specified	β-(E)-vinylsilane	subsequent cross-coupling	67-94 (for subseq cross-coupling)	[11][12]

Reaction Mechanisms and Workflows


The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[10] This mechanism involves the oxidative addition of the silane to the platinum center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the product.[2]

[Click to download full resolution via product page](#)

Caption: The Chalk-Harrod mechanism for catalytic hydrosilylation.

A general workflow for carrying out a hydrosilylation reaction in a research setting is depicted below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for catalytic hydrosilylation.

Experimental Protocols

Protocol 1: Hydrosilylation of 1-Octene with 1,1,3,3-Tetramethyldisiloxane

This protocol is a representative procedure for the hydrosilylation of an alkene.

Materials:

- 1-Octene
- 1,1,3,3-Tetramethyldisiloxane
- Karstedt's catalyst (e.g., 2% Pt in xylene)
- Anhydrous toluene (optional, for solvent-based reactions)
- Round-bottom flask equipped with a magnetic stir bar and reflux condenser
- Inert gas supply (e.g., argon or nitrogen)
- Standard glassware for workup and purification

Procedure:

- Under an inert atmosphere, charge a dry round-bottom flask with 1-octene (1.0 equivalent) and 1,1,3,3-tetramethyldisiloxane (1.1 equivalents). If using a solvent, add anhydrous toluene.
- With vigorous stirring, add Karstedt's catalyst solution via syringe. A typical catalyst loading is in the range of 10-100 ppm of platinum relative to the alkene.
- The reaction is often exothermic. Monitor the temperature and, if necessary, cool the flask in a water bath.

- After the initial exotherm subsides, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to ensure complete conversion.
- Monitor the reaction progress by analyzing aliquots using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or ¹H NMR spectroscopy (disappearance of the Si-H proton signal around 4.7 ppm).
- Once the reaction is complete, the product can be purified by vacuum distillation to remove unreacted starting materials and the catalyst residue.

Characterization:

- The final product, 1,1,3,3-tetramethyl-1-(octyl)disiloxane, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Hydrosilylation of a Terminal Alkyne with an Alkoxy silane

This protocol outlines a general procedure for the hydrosilylation of a terminal alkyne.

Materials:

- Terminal alkyne (e.g., 1-hexyne)
- Triethoxysilane
- Karstedt's catalyst
- Anhydrous solvent (e.g., toluene or THF)
- Schlenk flask or similar apparatus for reactions under inert atmosphere
- Magnetic stirrer and heating mantle

Procedure:

- Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.

- Add the terminal alkyne (1.0 equivalent), triethoxysilane (1.05 equivalents), and anhydrous solvent to the flask.
- Add Karstedt's catalyst (typically 0.01-0.1 mol% Pt) to the stirred solution.
- Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for the required time (typically 2-24 hours).
- Monitor the reaction for the disappearance of the starting materials using GC or ¹H NMR.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting vinylsilane by vacuum distillation or column chromatography on silica gel.

Characterization:

- Confirm the structure and stereochemistry of the product (typically the β-(E)-isomer) using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

- Hydrosilylation reactions can be exothermic and should be carried out with appropriate temperature control.
- Platinum catalysts and silanes should be handled in a well-ventilated fume hood.
- Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Reactions should be performed under an inert atmosphere as some reagents can be sensitive to air and moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Karstedt catalysts | Johnson Matthey [matthey.com]
- 6. scholarworks.iu.edu [scholarworks.iu.edu]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. qualitas1998.net [qualitas1998.net]
- 10. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 11. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 12. scientificspectator.com [scientificspectator.com]
- To cite this document: BenchChem. [1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in catalytic hydrosilylation reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214589#1-1-3-3-tetramethyl-1-3-diphenyldisiloxane-in-catalytic-hydrosilylation-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com